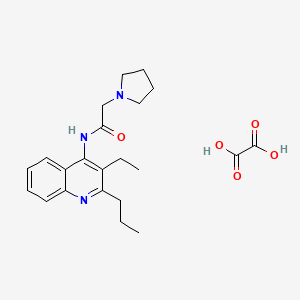![molecular formula C17H20N4O3 B6053698 N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide](/img/structure/B6053698.png)
N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as dapagliflozin, and it belongs to the class of drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors.
Mechanism of Action
N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide works by inhibiting SGLT2, a protein responsible for the reabsorption of glucose in the kidneys. SGLT2 is primarily located in the proximal tubules of the kidneys, where it reabsorbs glucose from the urine back into the bloodstream. By inhibiting SGLT2, N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide promotes the excretion of glucose in the urine, which helps to lower blood glucose levels.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide has been shown to have several biochemical and physiological effects. The compound has been shown to lower blood glucose levels, improve insulin sensitivity, and reduce body weight. In addition, N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide has been shown to reduce the risk of cardiovascular disease and improve kidney function.
Advantages and Limitations for Lab Experiments
N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide in lab experiments. For example, the compound may have off-target effects, and it may not be suitable for all types of experiments.
Future Directions
There are several future directions for research on N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide. One possible direction is to investigate the potential therapeutic applications of the compound in other diseases, such as heart failure and chronic kidney disease. Another possible direction is to investigate the long-term safety and efficacy of the compound in clinical trials. Finally, researchers may also investigate the potential use of N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide in combination with other drugs for the treatment of type 2 diabetes mellitus.
Synthesis Methods
The synthesis of N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide involves the reaction of 2,4,5-trichloropyrimidine with 4-(2-hydroxyethyl)-1-piperazineethanol to produce 4-(2-hydroxyethyl)-2,4,5-trichloropyrimidine. The resulting compound is then reacted with 4-(acetylamino)phenylboronic acid in the presence of a palladium catalyst to produce N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide has been extensively studied for its potential therapeutic applications. The compound is primarily used in the treatment of type 2 diabetes mellitus. It works by inhibiting SGLT2, a protein responsible for the reabsorption of glucose in the kidneys. By inhibiting SGLT2, N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide promotes the excretion of glucose in the urine, which helps to lower blood glucose levels.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-10-9-11(2)21(17(24)18-10)12(3)16(23)20-15-7-5-14(6-8-15)19-13(4)22/h5-9,12H,1-4H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHBRVVPGRBGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1C(C)C(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)
![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053644.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6053649.png)
![N-(4-methoxybenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053664.png)
![ethyl 3-[4-(2-fluorophenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6053671.png)
![2-[1-(3-chlorophenyl)-5-oxo-3-pyrrolidinyl]-N,5-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B6053672.png)

![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6053697.png)
![1-[2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6053705.png)
![2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6053716.png)
![4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6053723.png)
![1-[5-(5-{3-[2-methyl-4-(4-methylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)-2-thienyl]ethanone](/img/structure/B6053726.png)